molecular formula C16H13NO B089517 1H-indol-2-yl-(4-methylphenyl)methanone CAS No. 1026-21-7

1H-indol-2-yl-(4-methylphenyl)methanone

Cat. No. B089517
CAS RN: 1026-21-7
M. Wt: 235.28 g/mol
InChI Key: ABJJWHBJUVWQEX-UHFFFAOYSA-N
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Description

1H-indol-2-yl-(4-methylphenyl)methanone, also known as 4-MeO-α-PVP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the recreational drug market due to its stimulant properties. Despite its illicit use, 1H-indol-2-yl-(4-methylphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 1H-indol-2-yl-(4-methylphenyl)methanone involves its interaction with the dopamine transporter and the norepinephrine transporter. It acts as a reuptake inhibitor, which increases the levels of dopamine and norepinephrine in the brain. This leads to increased stimulation and alertness, as well as a reduction in pain perception.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1H-indol-2-yl-(4-methylphenyl)methanone include increased heart rate, blood pressure, and body temperature. It also leads to increased energy, alertness, and euphoria. Additionally, it has been found to have analgesic properties, which could make it a potential alternative to opioids for pain management.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-indol-2-yl-(4-methylphenyl)methanone in lab experiments include its relatively low cost and its potential therapeutic applications. However, its illicit nature and potential for abuse make it difficult to obtain and use in a controlled manner. Additionally, its effects on the brain and body are not fully understood, which could limit its potential applications.

Future Directions

There are several future directions for research on 1H-indol-2-yl-(4-methylphenyl)methanone. One area of focus could be on its potential as a treatment for ADHD and narcolepsy. Additionally, research could be conducted on its analgesic properties and its potential as an alternative to opioids for pain management. Further studies could also be conducted to better understand its effects on the brain and body, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone involves the reaction of 4-methylpropiophenone with indole-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography. The synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

1H-indol-2-yl-(4-methylphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to have an affinity for the dopamine transporter and the norepinephrine transporter, which suggests that it may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, it has been found to have analgesic properties, which could make it a potential alternative to opioids for pain management.

properties

CAS RN

1026-21-7

Product Name

1H-indol-2-yl-(4-methylphenyl)methanone

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1H-indol-2-yl-(4-methylphenyl)methanone

InChI

InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3

InChI Key

ABJJWHBJUVWQEX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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